molecular formula C9H14N2O2 B2987274 1-(2-Cyanoethyl)piperidine-4-carboxylic acid CAS No. 1176018-48-6

1-(2-Cyanoethyl)piperidine-4-carboxylic acid

Cat. No.: B2987274
CAS No.: 1176018-48-6
M. Wt: 182.223
InChI Key: AGQGETBDMBPZLH-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)piperidine-4-carboxylic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Cyanoethyl)piperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine-4-carboxylic acid with 2-cyanoethyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyanoethyl group replaces a leaving group on the piperidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanoethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The piperidine ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Piperidine-4-carboxylic acid derivatives.

  • Reduction: Piperidine-4-amine derivatives.

  • Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Cyanoethyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is a precursor for the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Cyanoethyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological context.

Comparison with Similar Compounds

1-(2-Cyanoethyl)piperidine-4-carboxylic acid is unique due to its specific structure and reactivity. Similar compounds include:

  • Piperidine-4-carboxylic acid

  • 2-Cyanoethyl piperidine

  • Piperidine derivatives with different substituents

These compounds share similarities in their core structure but differ in their functional groups and reactivity, leading to distinct applications and properties.

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Properties

IUPAC Name

1-(2-cyanoethyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c10-4-1-5-11-6-2-8(3-7-11)9(12)13/h8H,1-3,5-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQGETBDMBPZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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